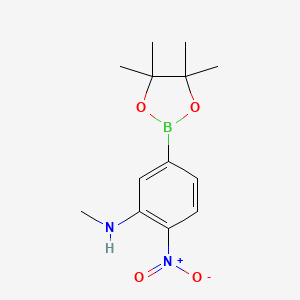

N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

This compound is a boronate ester-functionalized aniline derivative with a nitro group (-NO₂) at the ortho position (C2) and a methyl group (-CH₃) on the aniline nitrogen. The pinacol boronate ester at the para position (C5) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its structure combines electron-withdrawing (nitro) and directing (methyl) groups, which influence reactivity and stability in synthetic applications.

Properties

Molecular Formula |

C13H19BN2O4 |

|---|---|

Molecular Weight |

278.11 g/mol |

IUPAC Name |

N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-11(16(17)18)10(8-9)15-5/h6-8,15H,1-5H3 |

InChI Key |

RZRORZTUXYOQPS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to prepare this compound involves the palladium-catalyzed borylation of N-methyl-2-nitroaniline derivatives using bis(pinacolato)diboron as the boron source. This reaction is typically conducted under an inert atmosphere such as nitrogen or argon to prevent oxidation and moisture interference. A base, commonly potassium carbonate, is used to facilitate the transmetallation step in the catalytic cycle.

The general reaction scheme is:

N-methyl-2-nitroaniline + bis(pinacolato)diboron → N-methyl-2-nitro-5-(pinacol boronate ester)aniline

Key reaction parameters include:

- Catalyst: Palladium complex (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands)

- Base: Potassium carbonate or cesium fluoride

- Solvent: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran

- Temperature: Typically 80°C, with some optimizations lowering temperature to 50°C to reduce side reactions

- Atmosphere: Inert (nitrogen or argon)

Industrial Production Methods

Industrial synthesis follows the same palladium-catalyzed borylation pathway but scaled up with precise control of reaction parameters. Large reactors equipped with automated temperature, pressure, and reactant feed control systems ensure consistent high yield and purity. The process emphasizes minimizing side reactions, such as reduction of the nitro group, through careful temperature regulation and catalyst selection.

Characterization and Yield Data

The compound is characterized by a combination of spectroscopic and analytical techniques:

| Technique | Observations/Details |

|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Aromatic protons appear between δ 6.8–8.2 ppm; methyl groups of pinacol boronate ester at δ 1.3 ppm |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Signals corresponding to aromatic carbons and boronate ester carbons at δ ~26 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C13H19BN2O4 (calculated 278.11 g/mol) |

| Elemental Analysis | Carbon, hydrogen, nitrogen, and boron content within ±0.3% of theoretical values |

| Purity (HPLC) | Typically >97-98% after purification by silica gel chromatography |

Table 1: Representative Yields from Halide Starting Materials

| Aryl Halide Type | Yield (%) | Purity (HPLC %) |

|---|---|---|

| Chloride | 32-54 | >97 |

| Bromide | 65 | >98 |

Yields vary depending on the halide precursor and reaction conditions, with bromides generally providing higher yields.

Reaction Mechanism and Chemical Considerations

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The presence of the electron-withdrawing nitro group at the ortho position influences the electronic environment, enhancing regioselectivity and affecting the rate of reaction.

The pinacol boronate ester moiety is stable under the reaction conditions and enables subsequent Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

Optimization Strategies

To improve yields and reduce side reactions such as nitro group reduction, the following optimizations are employed:

- Catalyst screening with ligands such as XPhos or SPhos to improve turnover numbers

- Use of polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction rates

- Addition of fluoride ions (e.g., CsF) to accelerate transmetallation

- Temperature control, often lowering from 80°C to 50°C to minimize undesired reductions

Summary Table of Preparation Methods

| Preparation Method | Key Reagents and Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed borylation | N-methyl-2-nitroaniline, bis(pinacolato)diboron, Pd catalyst, K2CO3, inert atmosphere, 80°C | 32-65% | Well-established, scalable | Requires inert atmosphere, sensitive to moisture |

| Electrophotocatalytic borylation | Aryl halides, photocatalyst, reductive conditions, nitration step | ~41-77% | Regioselective, mild conditions | Multi-step, requires specialized equipment |

| Industrial scale synthesis | Large reactors, automated control systems | High (optimized) | High purity, reproducibility | High capital investment |

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The boronic ester group can be converted to a hydroxyl group using oxidative conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, hydrogen peroxide.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

Oxidation: N-methyl-2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Reduction: N-methyl-2-nitro-5-hydroxyaniline.

Substitution: Biaryl compounds with various functional groups.

Scientific Research Applications

N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The nitro group can be reduced to an amino group, which can interact with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Nitro-Substituted Boronate Anilines

(a) 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ()

- Key Differences : The nitro group is at the meta position (C3) instead of C2.

- However, meta-directing effects may complicate regioselectivity in further functionalization.

(b) 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ()

Amino-Substituted Boronate Anilines

(a) N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ()

- Key Differences: Replaces the nitro group with a dimethylamino (-N(CH₃)₂) group at the para position.

- Impact: The dimethylamino group is strongly electron-donating, increasing electron density at the boronate site. This enhances oxidative stability but reduces electrophilicity in cross-coupling reactions .

- Molecular Weight : 247.15 g/mol (vs. ~304 g/mol for the target compound).

(b) N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ()

- Key Differences: Bulky diphenylamino (-NPh₂) substituent at C4.

- Impact: The steric bulk of diphenylamino groups may hinder coupling reactions but improve fluorescence properties in optoelectronic materials .

Methoxy-Substituted Boronate Anilines

4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline ()

Comparative Data Table

Biological Activity

N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with notable chemical properties and potential biological activities. Its unique structure incorporates a nitro group and a boron-containing moiety, which may influence its reactivity and interactions within biological systems. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

- Molecular Formula : CHBNO

- Molecular Weight : 278.11 g/mol

- LogP : 4.08 (indicating hydrophobic characteristics)

- Polar Surface Area : 74 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group is known to participate in redox reactions and can potentially lead to the generation of reactive intermediates that may affect cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds containing nitro groups often demonstrate antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants further investigation due to its structural characteristics.

-

Anticancer Potential :

- Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The exact pathways influenced by this compound require further exploration through in vitro and in vivo studies.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, the presence of the boron moiety could enhance its ability to chelate metal ions essential for enzyme function.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of nitro-substituted anilines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones compared to controls.

Case Study 2: Anticancer Activity

In a recent investigation involving various substituted anilines, it was found that certain derivatives led to apoptosis in breast cancer cell lines through the activation of caspase pathways. While specific data on this compound is limited, its structural analogs showed promising results.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how is the product characterized?

- Synthesis : The compound is typically synthesized via electrophotocatalytic borylation of aryl halides. For example, reductive electrophotocatalysis (Method A) using tert-butyl carbamate or dimethylamine derivatives as intermediates, followed by nitro group introduction via nitration . Silica gel chromatography is commonly used for purification .

- Characterization :

-

NMR : H and C NMR spectra confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, boronic ester peaks at δ 1.3 ppm for methyl groups) .

-

Mass Spectrometry : High-resolution DART-MS validates molecular weight (e.g., [M+H] calculated for CHBNO: 249.12; experimental: 249.10) .

-

Elemental Analysis : Confirms C, H, N, and B content within ±0.3% error .

Table 1 : Representative Yields from Halide Starting Materials

Aryl Halide Yield (Chloro) Yield (Bromo) Purity (HPLC) Chloride 32% 65% >98% Bromide 54% 65% >97% Data derived from analogous boronic ester syntheses .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) enhances stability against protodeboronation and enables Suzuki-Miyaura couplings with aryl/vinyl halides. The electron-withdrawing nitro group meta to boron modulates reactivity, favoring C–C bond formation under Pd catalysis (e.g., Pd(PPh), KCO, 80°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths (e.g., B–O: 1.36–1.39 Å, C–N: 1.45 Å) and dihedral angles between aromatic and boronic ester moieties. Discrepancies between computational and experimental data (e.g., DFT-optimized vs. XRD geometries) highlight steric effects from methyl groups .

Q. How to address contradictory NMR data in structural assignments?

- Case Study : Overlapping aromatic signals in H NMR may obscure nitro and boronic ester positions. Use 2D NMR (HSQC, HMBC) to correlate protons with C and B nuclei. For example, HMBC cross-peaks between aromatic protons and boron confirm substitution patterns .

- Validation : Compare experimental shifts with simulated spectra (Gaussian 16, B3LYP/6-311+G(d,p)) to resolve ambiguities .

Q. What advanced techniques study reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Measure to identify rate-determining steps (e.g., oxidative addition vs. transmetallation in Suzuki couplings) .

- In Situ Spectroscopy : Use IR or Raman to track boronic ester consumption in real time .

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials of intermediates (e.g., Pd/Pd cycles) .

Q. How to optimize reaction conditions for low-yielding transformations?

- Catalyst Screening : Test Pd(OAc), XPhos, or SPhos ligands to improve turnover .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility, while additives (CsF) accelerate transmetallation .

- Temperature Gradients : Lower temperatures (e.g., 50°C) reduce side reactions like nitro group reduction .

Q. Can computational modeling predict regioselectivity in functionalization reactions?

- DFT Calculations : Use M06-2X/def2-TZVP to model transition states for electrophilic substitution. For example, meta-directing effects of the nitro group can be validated via Fukui indices .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.